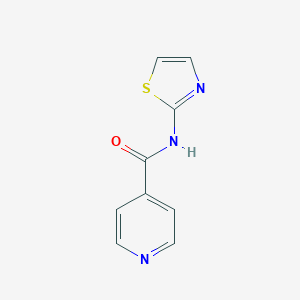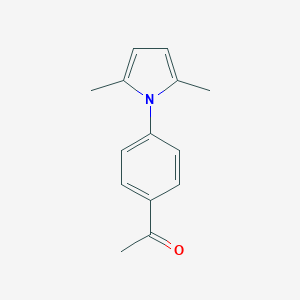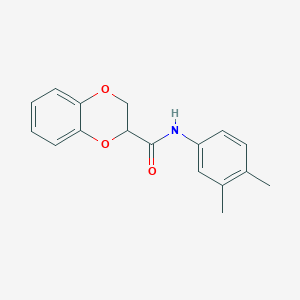
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as BDB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The exact mechanism of action of N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A receptor, as well as a dopamine reuptake inhibitor. This compound has also been shown to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to its psychoactive effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including increasing heart rate and blood pressure, enhancing mood and sociability, and inducing visual and auditory hallucinations. This compound has also been shown to affect cognitive function, including memory and attention.
实验室实验的优点和局限性
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its relatively long half-life. However, this compound is also associated with several limitations, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
未来方向
There are several areas of future research that could be explored with N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Another direction is to further explore its mechanisms of action and its effects on the central nervous system. Additionally, this compound could be used as a tool to investigate the role of neurotransmitters in learning and memory. Finally, future research could focus on developing safer and more effective synthesis methods for this compound.
合成方法
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be synthesized through a multistep process involving the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride, followed by cyclization with catechol in the presence of sodium hydroxide. The resulting compound is then reacted with ammonia to produce this compound.
科学研究应用
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In pharmacology, this compound has been studied for its effects on the central nervous system, including its potential as a psychoactive substance. In neuroscience, this compound has been used as a tool to investigate the mechanisms underlying learning and memory.
属性
CAS 编号 |
6049-30-5 |
|---|---|
分子式 |
C17H17NO3 |
分子量 |
283.32 g/mol |
IUPAC 名称 |
N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C17H17NO3/c1-11-7-8-13(9-12(11)2)18-17(19)16-10-20-14-5-3-4-6-15(14)21-16/h3-9,16H,10H2,1-2H3,(H,18,19) |
InChI 键 |
UGTIOJRZPYFQRC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2)C |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2)C |
溶解度 |
14.5 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-tert-butyl-2-(3-chlorophenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B187363.png)
![2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187366.png)
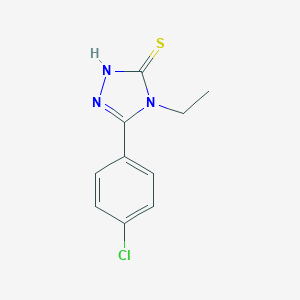


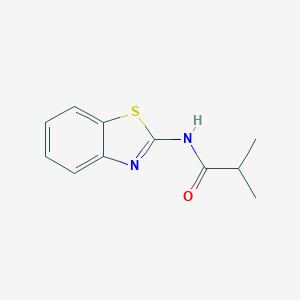



![2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B187379.png)

